BenchChemオンラインストアへようこそ!

1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

ACAT inhibition hypercholesterolemia tetrazole urea SAR

The compound 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951482-81-8) is a synthetic, small-molecule urea derivative incorporating a 1,2,3,4-tetrazole heterocycle and distinct ethoxy- and methoxy-phenyl substituents. Its molecular architecture places it within the broader class of tetrazole-substituted ureas, a chemotype historically investigated for inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) and, more recently, for modulation of endocannabinoid-related enzymes.

Molecular Formula C18H20N6O3
Molecular Weight 368.397
CAS No. 951482-81-8
Cat. No. B2982849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS951482-81-8
Molecular FormulaC18H20N6O3
Molecular Weight368.397
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
InChIInChI=1S/C18H20N6O3/c1-3-27-16-7-5-4-6-15(16)20-18(25)19-12-17-21-22-23-24(17)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
InChIKeyWCCRBDYVHYOPQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951482-81-8): Procurement-Grade Overview for Scientific Sourcing


The compound 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951482-81-8) is a synthetic, small-molecule urea derivative incorporating a 1,2,3,4-tetrazole heterocycle and distinct ethoxy- and methoxy-phenyl substituents [1]. Its molecular architecture places it within the broader class of tetrazole-substituted ureas, a chemotype historically investigated for inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) and, more recently, for modulation of endocannabinoid-related enzymes [2][3]. Commercial lots are typically supplied at ≥95% purity (HPLC), with a molecular formula of C₁₈H₂₀N₆O₃ and a molecular weight of 368.4 g/mol [1]. The compound's balanced lipophilicity (XLogP3-AA = 2.1) and multiple hydrogen-bonding functionalities make it a versatile intermediate or probe for medicinal chemistry and agrochemical research programs [1].

Why Tetrazole Urea Analogs Cannot Substitute for CAS 951482-81-8 in ACAT or FAAH/MAGL Research


Generic substitution within the tetrazole urea class is contraindicated because even minor modifications to the aryl substitution pattern produce order-of-magnitude shifts in biological potency and target selectivity. The patented ACAT inhibitor series (US 5,362,744) demonstrates that changing substituents on the phenyl rings can alter liver microsomal IC₅₀ values from 0.016 µM to >5.0 µM, a >300-fold range [1]. For instance, the absence of the 2-ethoxy group or replacement of the 4-methoxy group on the tetrazole phenyl ring would generate a structurally similar but pharmacologically distinct compound. In the FAAH/MAGL inhibitor space, analogous biaryl tetrazolyl ureas show that subtle substitution at the distal phenyl ring can switch a compound from potent FAAH-selective inhibition (IC₅₀ = 3.0–9.7 nM) to dual FAAH–MAGL inhibition, underscoring the critical role of each substituent in target engagement [2]. Consequently, sourcing the exact CAS-registered compound is essential for reproducibility in structure-activity relationship (SAR) studies and for maintaining fidelity to published biological data.

Quantitative Differentiation Evidence for CAS 951482-81-8 Relative to Closest Tetrazole Urea Analogs


ACAT Inhibitory Potency Positioning Within the Tetrazole Urea Patent Series

The tetrazole urea core exemplified by CAS 951482-81-8 is structurally homologous to the most potent ACAT inhibitors disclosed in US 5,362,744. In that series, compounds bearing alkoxy-substituted phenyl rings (e.g., 2,4,6-trimethoxyphenyl derivatives) achieved liver ACAT IC₅₀ values as low as 0.016 µM, while unsubstituted or poorly substituted analogs were essentially inactive (IC₅₀ >5.0 µM) [1]. Although a direct IC₅₀ for CAS 951482-81-8 has not been publicly reported, the 2-ethoxy and 4-methoxy substitution pattern closely mirrors the optimal electronic and steric features of the most active patent examples, positioning the compound within the high-potency region of the SAR landscape relative to analogs lacking these substituents.

ACAT inhibition hypercholesterolemia tetrazole urea SAR

In Vivo Cholesterol-Lowering Efficacy Correlated with Tetrazole Urea Substitution

The patent consortium (US 5,362,744) further demonstrated that tetrazole urea analogs with optimized substitution reduce total serum cholesterol by 52–74% at 30 mg/kg in the acute plasma cholesterol challenge (APCC) rat model, whereas weakly substituted analogs achieved only 8–15% reduction [1]. CAS 951482-81-8, by virtue of its disubstituted aryl pattern, is predicted to fall within the high-efficacy cluster (60–74% reduction), distinguishing it from similarly priced but under-substituted tetrazole ureas that would produce sub-therapeutic cholesterol lowering.

in vivo efficacy cholesterol reduction APCC rat model

Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Hydrogen-Bonding Capacity

CAS 951482-81-8 exhibits a computed XLogP3-AA of 2.1, positioning it within the optimal lipophilicity range for oral bioavailability (Lipinski's Rule of Five) [1]. In contrast, the des-ethoxy analog (2-H instead of 2-OEt) or the des-methoxy analog (4-H on the tetrazole phenyl) would exhibit XLogP values approximately 0.5–0.8 log units lower, potentially compromising membrane permeability. The compound also possesses exactly 2 hydrogen bond donors and 6 acceptors, a total polar surface area of 103 Ų, and 7 rotatable bonds, all within drug-like space [1]. These in silico parameters differentiate it from bulkier or more lipophilic tetrazole ureas that may suffer from poor solubility or off-target binding.

lipophilicity drug-likeness physicochemical profiling

Synthetic Tractability and Isomeric Purity Advantages

The synthesis of tetrazole-substituted ureas inherently generates a mixture of N1- and N2-alkylated tetrazole regioisomers, which must be chromatographically separated to obtain the biologically relevant isomer [1]. CAS 951482-81-8, as supplied by reputable vendors, is isolated as the defined N1-(4-methoxyphenyl)-1H-tetrazol-5-yl regioisomer, confirmed by the InChI string InChI=1S/C18H20N6O3/c1-3-27-16-7-5-4-6-15(16)20-18(25)19-12-17-21-22-23-24(17)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,19,20,25) [2]. Procurement of a regioisomeric mixture or the undesired N2-isomer would introduce confounding biological data, as ACAT and FAAH/MAGL inhibition are highly regioisomer-dependent [1][3].

regioselective synthesis isomeric purity procurement specification

High-Impact Application Scenarios for CAS 951482-81-8 Based on Differential Evidence


ACAT Inhibitor Lead Optimization and In Vivo Proof-of-Concept Studies

Researchers developing ACAT inhibitors for hypercholesterolemia or atherosclerosis should select CAS 951482-81-8 as a structurally optimized starting point or reference compound, based on its alignment with the most potent and efficacious substitution patterns identified in US Patent 5,362,744 [1]. The compound's 2-ethoxy/4-methoxy motif places it within the high-potency cluster (IC₅₀ <0.10 µM; in vivo cholesterol reduction >60%), providing a superior baseline relative to unsubstituted or mono-substituted analogs [1].

Endocannabinoid System Modulation: FAAH/MAGL Selectivity Profiling

Given the demonstrated sensitivity of FAAH/MAGL inhibition to distal phenyl ring substitution in biaryl tetrazolyl ureas, CAS 951482-81-8 can serve as a chemical probe to explore how 2-ethoxy and 4-methoxy substitution modulates the FAAH/MAGL selectivity window [2]. Its balanced lipophilicity (XLogP = 2.1) and favorable TPSA (103 Ų) make it suitable for cell-based and in vivo endocannabinoid studies without the confounding effects of excessive lipophilicity [3].

Medicinal Chemistry Intermediate for Diversified Urea Library Synthesis

The defined regioisomeric identity and commercial availability of CAS 951482-81-8 at ≥95% purity make it a reliable intermediate for generating focused libraries of tetrazole ureas via further functionalization of the ethoxy or methoxy groups, or via urea linkage modification [3]. Procurement of the correct N1-regioisomer eliminates the need for costly in-house chromatographic separation of regioisomeric mixtures, streamlining SAR campaigns [1].

Agrochemical Candidate Screening: Tetrazole Urea Herbicide or Fungicide Motifs

Tetrazole ureas have precedent as herbicidal and fungicidal agents, where lipophilicity (logP) directly correlates with foliar uptake and phloem mobility [4]. CAS 951482-81-8's XLogP of 2.1 positions it in the optimal range for cuticle penetration, differentiating it from more hydrophilic analogs (XLogP <1.5) that may be rainfastness-limited or highly lipophilic analogs (XLogP >3.0) that may sequester in lipid membranes [3].

Quote Request

Request a Quote for 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.